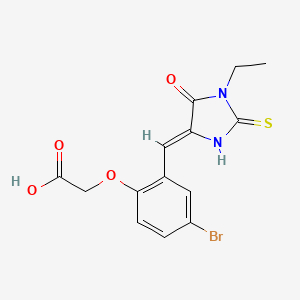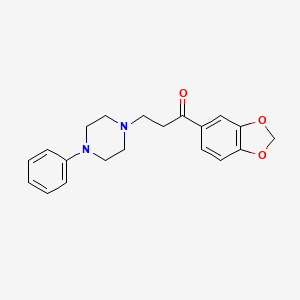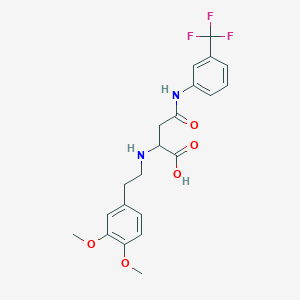![molecular formula C17H20N2O4 B2714612 3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1197563-25-9](/img/structure/B2714612.png)
3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Muscarinic Receptor Affinity and Agonistic Activities
A study by Ishihara et al. (1992) synthesized and tested a series of compounds, including 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione, for muscarinic receptor binding affinity. They found that this compound was a relatively M1 selective agonist and proposed its use for reversing CO2-induced impairment of passive avoidance response, although it displayed peripheral effects at low doses (Ishihara et al., 1992).
2. Crystal Structure Analysis
Shivachev et al. (2006) investigated the crystal structure of a related compound, 3'-Aminocyclohexanespiro-5'-hydantoinphenylboronic acid (1/1), finding that molecules are held together by hydrogen bonds and an N—H⋯π interaction (Shivachev et al., 2006).
3. Hypoglycemic Activity
Iqbal et al. (2012) synthesized spiroimidazolidine-2,4-diones and tested their hypoglycemic potential on male albino rats. They found that these compounds exhibited excellent hypoglycemic activity, with one compound reducing blood glucose level significantly compared to the standard (Iqbal et al., 2012).
4. Synthesis and Crystal Structures of Oxaspirocyclic Compounds
Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds and analyzed their structures through X-ray crystallography, highlighting the importance of hydrogen bonds and π···π stacking interactions in their lattice structures (Jiang & Zeng, 2016).
5. Selective Antagonism of α1-Adrenoceptors
Goetz et al. (1995) found that BMY 7378, a derivative of the spiro[4.5]decane dione structure, selectively antagonizes the alpha 1D-adrenoceptor subtype, suggesting its potential application in related pharmacological research (Goetz et al., 1995).
6. Synthesis and Pharmacological Evaluation of Spirohydantoin Derivatives
Czopek et al. (2016) synthesized new spirohydantoin derivatives and evaluated their affinity towards various receptors and transporters, demonstrating their potential in pharmacological applications (Czopek et al., 2016).
7. Synthesis and Anticonvulsant Activity
Obniska et al. (2006) synthesized and tested N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones for anticonvulsant activity, contributing to the understanding of the structure-activity relationship in these compounds (Obniska et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-13-7-5-12(6-8-13)14(20)11-19-15(21)17(18-16(19)22)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKKTKMYGBPWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

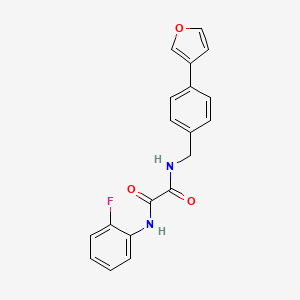
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)
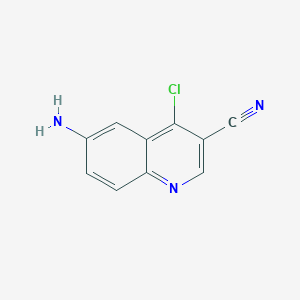
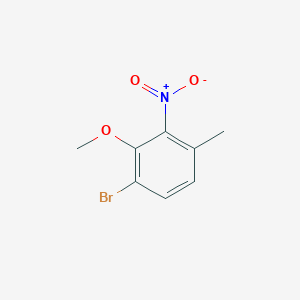
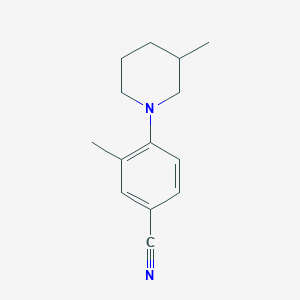
![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2714538.png)
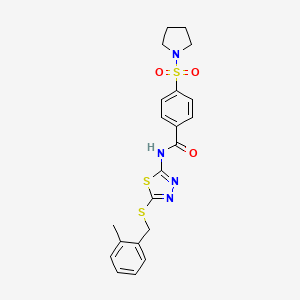
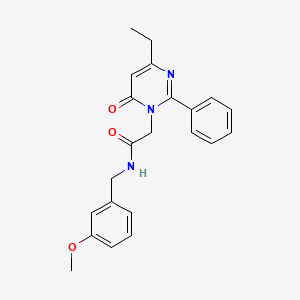
![3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene](/img/structure/B2714545.png)
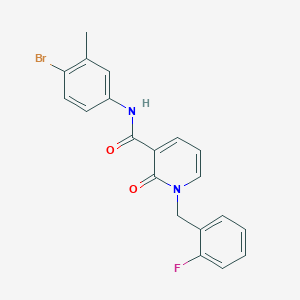
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2714548.png)
